4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a piperidine ring, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate typically involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential effects on biological pathways and its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
4-(4-Chlorobenzoyl)piperidine: This compound shares the chlorobenzoyl group but lacks the piperidine ring, resulting in different chemical properties and applications.
4-(4-Chlorobenzoyl)phenyl 4-methoxyphenylmethanone: This compound has a similar structure but includes a methoxy group, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H20ClNO3 |
---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
[4-(4-chlorobenzoyl)phenyl] 4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H20ClNO3/c1-14-10-12-22(13-11-14)20(24)25-18-8-4-16(5-9-18)19(23)15-2-6-17(21)7-3-15/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
WSBZASKMGSTILF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.